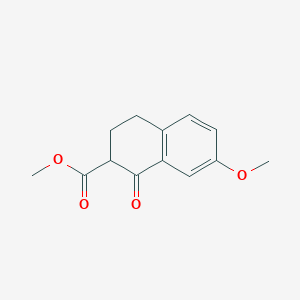

Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B7847256

M. Wt: 234.25 g/mol

InChI Key: HVNFFABLEKIFNK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04889871

Procedure details

A 50% slurry of NaH (30 g, 0.62 moles) in hexane was filtered through a fritted glass funnel to remove the mineral oil. The NaH was then added to a 2L flask, covered with 300 ml of tetrahydrofuran (THF), and placed under a N2 atmosphere. Upon the addition of 0.62 moles of dimethyl carbonate at one time with stirring, the reaction mixture was heated to 40°-50° C., whereupon 50 g (0.28 moles) of commerically available 7-methoxy-1-tetralone in 150 ml of THF was added at a rate to minimize foaming (1 hr.). Afte refluxing the reaction mixture for 2 hrs., the solution (red) was cooled to room temperature and slowly acidified by the addition of 45 ml of acetic acid. The resulting paste was dissolved upon addition of 50 ml of water. Ether was added and the layers were separated. The organic phase was washed with H2O, 3% NaHCO3 solution, and dried (Na2SO4 ). After filtration, the solvent was evaporated on a rotary evaporator. The residue was distilled at 168°-170° C. at 0.2 mm Hg.

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH2:17][C:18]2=[O:21])=[CH:13][CH:12]=1.C(O)(=O)C>CCCCCC.O1CCCC1.CCOCC.O>[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH:17]([C:3]([O:6][CH3:7])=[O:8])[C:18]2=[O:21])=[CH:13][CH:12]=1 |f:0.1|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0.62 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCCC(C2=C1)=O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the mineral oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The NaH was then added to a 2L flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a rate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

foaming (1 hr.)

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Afte refluxing the reaction mixture for 2 hrs

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with H2O, 3% NaHCO3 solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4 )

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated on a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled at 168°-170° C. at 0.2 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC=C2CCC(C(C2=C1)=O)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |